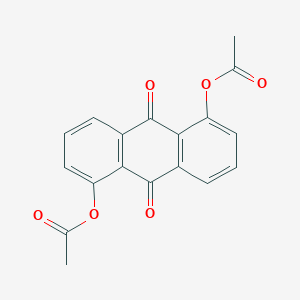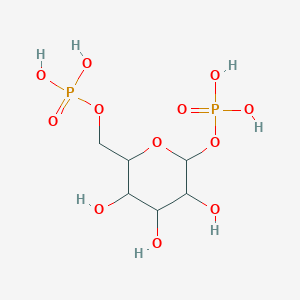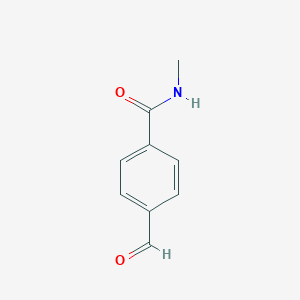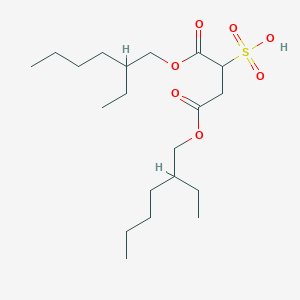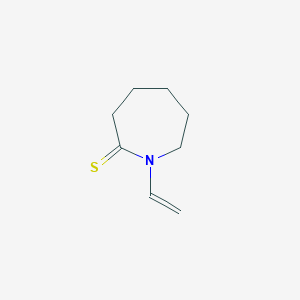
1-Ethenylazepane-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethenylazepane-2-thione is a chemical compound that has been studied for its potential application in various scientific research fields. It is a heterocyclic compound that contains a sulfur atom and a nitrogen atom in its ring structure. This compound has gained attention due to its unique properties, which make it a potential candidate for use in various research applications.
Mecanismo De Acción
The mechanism of action of 1-Ethenylazepane-2-thione is not fully understood. However, it is believed that the compound interacts with metal ions through its sulfur atom, forming stable complexes. These complexes can then be used in various catalytic reactions.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1-Ethenylazepane-2-thione have not been extensively studied. However, the compound has been shown to exhibit low toxicity, making it a potential candidate for use in various biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Ethenylazepane-2-thione in lab experiments is its ability to form stable complexes with metal ions. This makes it a potential candidate for use in various catalytic reactions. Additionally, the compound exhibits low toxicity, making it a safer alternative to other chemicals. However, the limitations of using this compound include its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of 1-Ethenylazepane-2-thione. One of the main areas of interest is its potential application in the synthesis of new materials, such as polymers and nanoparticles. Additionally, the compound could be studied for its potential application in various biomedical fields, such as drug delivery and imaging. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Métodos De Síntesis
The synthesis of 1-Ethenylazepane-2-thione can be achieved through various methods, including the reaction of 1-aminoazepane with carbon disulfide and ethylene oxide. Another method involves the reaction of 1-chloroazepane with sodium thiocyanate. The yield of the compound can be improved by optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
1-Ethenylazepane-2-thione has been studied for its potential application in various scientific research fields. One of the main areas of interest is its use as a ligand in coordination chemistry. The compound has been shown to form stable complexes with metal ions, which can be used in various catalytic reactions. Additionally, the compound has been studied for its potential application in the synthesis of new materials, such as polymers and nanoparticles.
Propiedades
Número CAS |
1709-15-5 |
|---|---|
Nombre del producto |
1-Ethenylazepane-2-thione |
Fórmula molecular |
C8H13NS |
Peso molecular |
155.26 g/mol |
Nombre IUPAC |
1-ethenylazepane-2-thione |
InChI |
InChI=1S/C8H13NS/c1-2-9-7-5-3-4-6-8(9)10/h2H,1,3-7H2 |
Clave InChI |
GEKSMCTWWHVWEX-UHFFFAOYSA-N |
SMILES |
C=CN1CCCCCC1=S |
SMILES canónico |
C=CN1CCCCCC1=S |
Sinónimos |
2H-Azepine-2-thione, 1-ethenylhexahydro- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



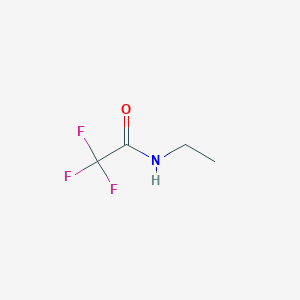
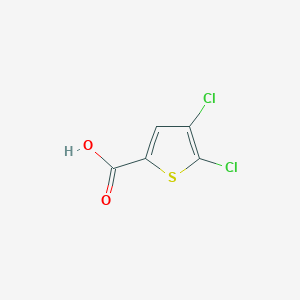
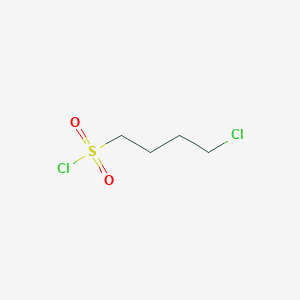
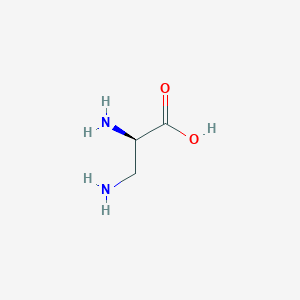
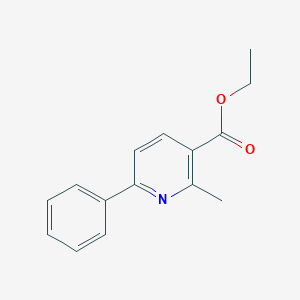

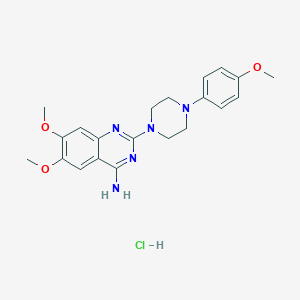
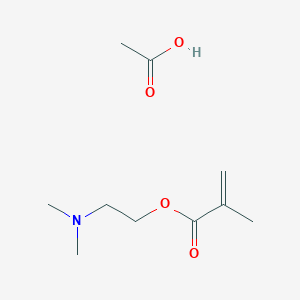
![2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B154898.png)
